![molecular formula C9H11ClN2O3 B13608932 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol is an organic compound that features both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Industrial Production Methods
Industrial production may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol involves interactions with molecular targets such as enzymes or receptors. The presence of functional groups like nitro, chloro, and methylamino allows it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chloro-3-nitrophenyl)-2-aminoethanol
- 1-(4-chloro-3-nitrophenyl)-2-(ethylamino)ethan-1-ol
Uniqueness
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11ClN2O3 |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11ClN2O3/c1-11-5-9(13)6-2-3-7(10)8(4-6)12(14)15/h2-4,9,11,13H,5H2,1H3 |
Clé InChI |
RJSZSDUMBAQLJO-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


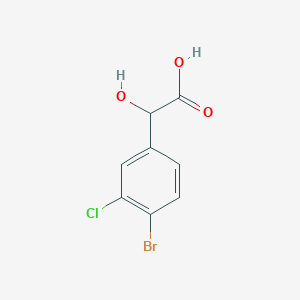
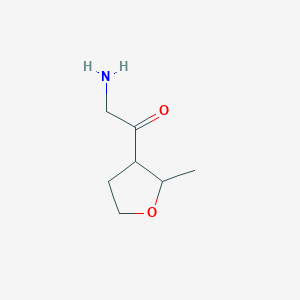
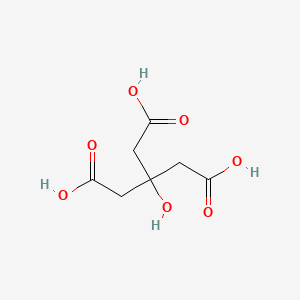
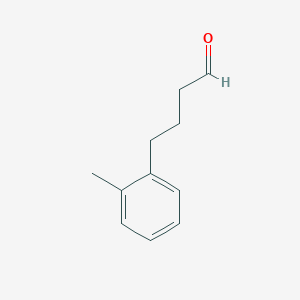
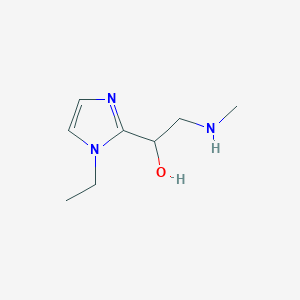

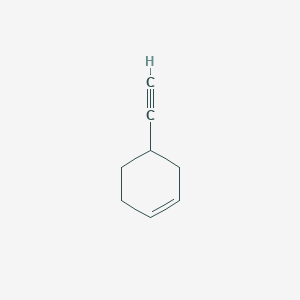
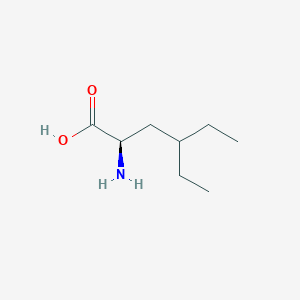
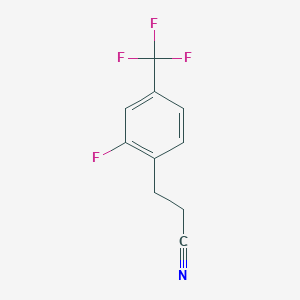
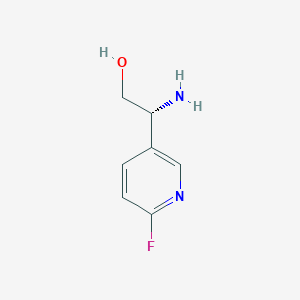
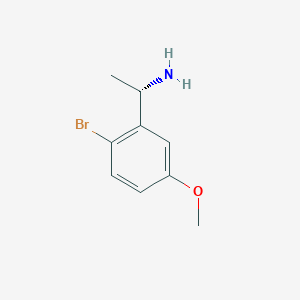


![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
